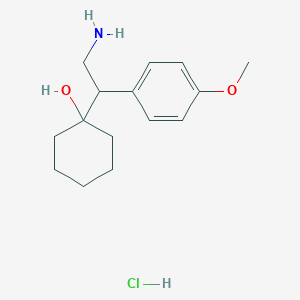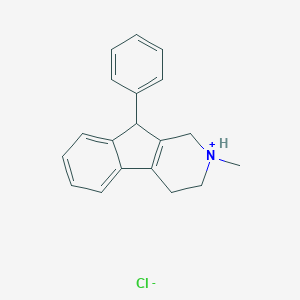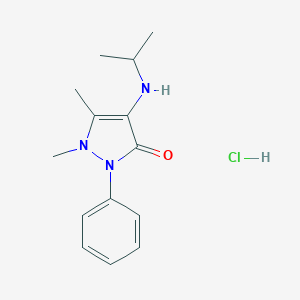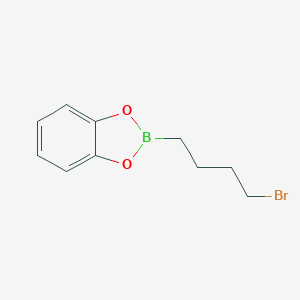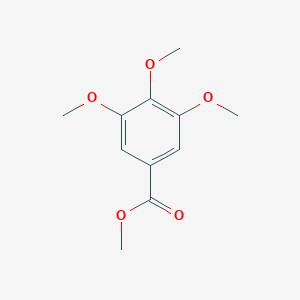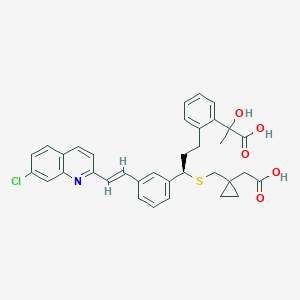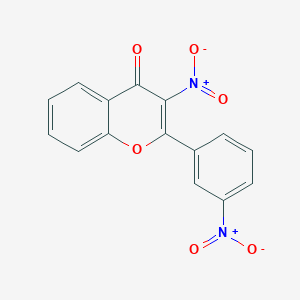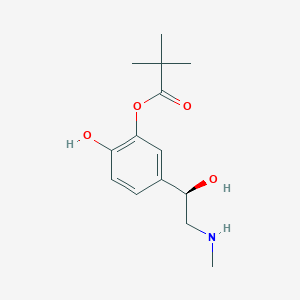
3-Pivaloylepinephrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pivaloylepinephrine (3-PE) is a synthetic compound that belongs to the class of adrenergic agonists. It is a derivative of norepinephrine and has been widely used in scientific research due to its ability to selectively activate β-adrenergic receptors.
Mechanism of Action
3-Pivaloylepinephrine selectively activates β-adrenergic receptors, which are G protein-coupled receptors that are present in various tissues throughout the body. Upon activation, the β-adrenergic receptors stimulate the production of cyclic AMP (cAMP), which activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a wide range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Pivaloylepinephrine are largely mediated by the activation of β-adrenergic receptors. These effects include increased heart rate and contractility, vasodilation, bronchodilation, lipolysis, and thermogenesis. Additionally, 3-Pivaloylepinephrine has been shown to have effects on the central nervous system, including increased locomotor activity and decreased anxiety-like behavior.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Pivaloylepinephrine in lab experiments is its high selectivity for β-adrenergic receptors, which allows for specific activation of this receptor subtype. Additionally, 3-Pivaloylepinephrine has a relatively long half-life, which allows for sustained activation of β-adrenergic receptors. However, one limitation of using 3-Pivaloylepinephrine is its potential to induce desensitization of β-adrenergic receptors with prolonged exposure.
Future Directions
There are several future directions for research on 3-Pivaloylepinephrine. One area of interest is the role of β-adrenergic receptors in metabolic disorders such as obesity and diabetes. Additionally, further investigation is needed to fully understand the effects of β-adrenergic receptor activation on the central nervous system and behavior. Finally, the development of more selective and potent β-adrenergic receptor agonists could provide new tools for studying this important signaling pathway.
Synthesis Methods
The synthesis of 3-Pivaloylepinephrine involves the reaction of norepinephrine with pivaloyl chloride in the presence of a base. The resulting product is a white crystalline powder that is soluble in water and ethanol. The purity of the compound can be determined by HPLC analysis.
Scientific Research Applications
3-Pivaloylepinephrine has been widely used in scientific research as a tool to study the β-adrenergic receptor signaling pathway. It has been used to investigate the role of β-adrenergic receptors in various physiological processes such as cardiovascular function, metabolism, and thermogenesis. Additionally, 3-Pivaloylepinephrine has been used to study the effects of β-adrenergic receptor agonists on the central nervous system and behavior.
properties
CAS RN |
144750-97-0 |
|---|---|
Product Name |
3-Pivaloylepinephrine |
Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
[2-hydroxy-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)13(18)19-12-7-9(5-6-10(12)16)11(17)8-15-4/h5-7,11,15-17H,8H2,1-4H3/t11-/m0/s1 |
InChI Key |
WIUNNKAQOJJYKO-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=C(C=CC(=C1)[C@H](CNC)O)O |
SMILES |
CC(C)(C)C(=O)OC1=C(C=CC(=C1)C(CNC)O)O |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=CC(=C1)C(CNC)O)O |
synonyms |
3-monopivaloylepinephrine 3-pivaloylepinephrine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



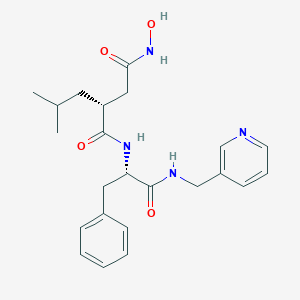

![N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B117839.png)



